molecular formula C4H6O3 B048370 Acetic anhydride-13C4 CAS No. 114510-14-4

Acetic anhydride-13C4

Cat. No.: B048370
CAS No.: 114510-14-4
M. Wt: 106.059 g/mol
InChI Key: WFDIJRYMOXRFFG-JCDJMFQYSA-N
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Description

Acetic-1,2-13C2 acid 1,1’-anhydride is a labelled analogue of Acetyl Anhydride.

Scientific Research Applications

  • Analysis of Biogenic Amines and Psychotropic Drugs : Acetic anhydride derivatization is effective for analyzing biogenic amines and psychotropic drugs through gas chromatography and mass spectrometry. This method provides valuable data for further analysis (Baker, Coutts, & Holt, 1994).

  • Enhancement of NMR Spectra : In nuclear magnetic resonance (NMR) spectroscopy, acetic anhydride enhances the spectra of biomolecules. This enables faster and higher-resolution metabolic evaluations, crucial for clinical information (Wilson et al., 2009).

  • Oxidation of Toluene to Benzaldehyde : Acetic anhydride increases the selectivity and conversion of toluene to benzaldehyde in liquid-phase oxidation, although excessive use may deactivate catalysts (Wu Xiankun et al., 2014).

  • Hyperpolarized NMR Spectra : Acetic anhydride-13C4 is used in the generation of hyperpolarized substrates for high signal-to-noise ratio (SNR) NMR spectra of amino acid derivatives and other biomolecules (Wilson et al., 2009).

  • Radiolabeling Detritus for Field Research : A novel method for radiolabeling detritus with [14C]acetic anhydride is stable, does not alter the chemical identity, and is suitable for field research (Banks & Wolfinbarger, 1981).

  • Solvent-Free Acetylations : Acetic anhydride-pyridine over basic alumina facilitates solvent-free acetylations of hydroxy, thiol, and amino groups under microwave irradiation, showing potential for selective acetylations (Paul, Nanda, Gupta, & Loupy, 2002).

  • Study of Metal Formyl Complexes : The reaction of acetic [13C]formic anhydride with sodium pentacarbonylmanganate is used to study short-lived neutral formyl complexes (Fiato, Vidal, & Pruett, 1979).

  • Isotopic Analysis in Forensic Science : Isotopic analysis of 13C in acetic anhydride can help determine the common-batch of seized heroin samples, identify geographical origins, and trace the source of acetic anhydride used by drug traffickers (Besacier et al., 1997).

  • Kinetics of Acetic Acid Production : Weak electrolyte conductivity measurements study the kinetics of acetic acid production from acetic anhydride and water (Kralj, 2007).

  • Radiolabeling of Proteins and Viruses : A convenient, rapid, and reproducible method involves acetic anhydride-mediated radiolabeling of proteins and viruses in vitro, without solvent-induced alterations in protein structure and biological activity (Montelaro & Rueckert, 1975).

Mechanism of Action

Target of Action

Acetic anhydride-13C4 is a labeled variant of acetic anhydride . Acetic anhydride is a widely used reagent in organic synthesis, with its primary targets being hydroxyl groups present in organic molecules. It acts as an acetylating agent, transferring an acetyl group to the target molecule .

Mode of Action

The mode of action of this compound is similar to that of acetic anhydride. It involves a nucleophilic attack on the carbonyl carbon of the anhydride by the hydroxyl group of the target molecule. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the removal of the acetate group and the formation of an ester or an amide .

Biochemical Pathways

This compound, like acetic anhydride, plays a crucial role in biochemical pathways involving acetylation. This process can modify the function of proteins and other molecules, affecting various biological processes such as gene expression, protein function, and metabolism .

Pharmacokinetics

Its ADME properties would be influenced by factors such as the route of administration, the dose, and the individual’s metabolic rate .

Result of Action

The acetylation process catalyzed by this compound can result in significant changes in the function of target molecules. For instance, acetylation of proteins can alter their activity, stability, and interaction with other molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, solvent, and the presence of catalysts. Moreover, the compound’s stability may be compromised under certain conditions, such as high humidity .

Safety and Hazards

Acetic anhydride-13C4 is flammable and corrosive. It is harmful if swallowed and fatal if inhaled. It causes severe skin burns and eye damage .

Future Directions

As a crucial polymerization initiator, acetic anhydride-13C4 plays an important role in chemical synthesis . Its future directions are likely to be influenced by advancements in chemical synthesis techniques and safety regulations.

Properties

IUPAC Name

acetyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDIJRYMOXRFFG-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)O[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114510-14-4
Record name Acetic anhydride-13C4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-formyl-L-aspartic anhydride (hereinafter referred to as FAA) is usually obtained by the reaction of N-formyl-L-aspartic acid with formic acid and acetic anhydride (hereinafter referred to as dehydration reaction). As such a reaction known is a reaction in which acetic acid and formic acid are employed in almost stoichiometric amounts based on aspartic acid (U.S. Pat. No. 4,526,985 and U.S. Pat. No. 4,810,816), which is problematic in that the yield is low as based on the amount of aspartic acid as the starting material.
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Synthesis routes and methods II

Procedure details

This substituted acrylamide was synthesized from acrylic anhydride and 4-(2-aminoethyl)pyridine. Acrylic anhydride was obtained from acrylic acid and acetic anhydride. Synthesis of PEAM was initiated by the slow addition of 0.36 mole (45.0 g) of acrylic anhydride in 50 ml of ethyl ether containing 50 mg of BHT to 0.35 mole (42.76 g) of 4-(2-aminoethyl)pyridine in 150 ml of ethyl ether containing 150 mg of BHT at -55° C., with the formation of a precipitate. The rate of addition was kept sufficiently slow to ensure that the temperature did not exceed -30° C. during the reaction. After removal of the ether by room temperature evaporation, the precipitate was dissolved in 200 ml of methanol and subsequently vacuum distilled. The substituted acrylamide (15% yield) was collected at 170° C., 100 mtorr.
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Synthesis routes and methods III

Procedure details

The starting materials of formula II above used herein are generally prepared by reaction of 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one with the appropriate amine (RNH2). The reactants are usually heated at reflux in an inert organic solvent such as benzene, toluene or methanol for from two to twelve hours. 3,5-Diacetyl-4,6-dihydroxy-2H-pyran-2-one is obtained by reaction of acetonedicarboxylic acid and acetic anhydride in sulfuric acid at elevated temperature.
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Synthesis routes and methods IV

Procedure details

A portion of the beads produced (20 g) were swelled in 60 ml of a solution of dichloromethane and methanol (equal volume ratios) and 80 g of peracetic acid solution obtained from 31% hydroperoxide and acetic anhydride, were added drop by drop with cooling and the reaction was continued for 4 hours at room temperature in order to oxidize triphenylphosphine units. The beads containing triphenylphosphine oxide units were dipped into 100 ml of monochlorobenzene containing 10 g of oxalic chloride and the solution was stirred for 5 hours at room temperature so as to convert triphenylphosphine oxide units into triphenylphosphine dichloride units. The beads were washed with dichloromethane (CH2Cl2) completely and dried. Yield of the beads was 24.9 g. The beads produced contained pendant diphenylphosphine dichloride groups and had the structural formula: ##STR9##
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peracetic acid
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80 g
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solution
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60 mL
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Yield
31%

Synthesis routes and methods V

Procedure details

If 2β,19-(ethylene)-androst-4-ene-3,17-dione is reduced with sodium borohydride in ethanol, the corresponding Δ4 -3β,17β-diol is obtained. To obtain the Δ5 -3β,17β-diol, the 2β,19-(ethylene)androst-4-ene-3,17-dione is first converted to the corresponding 3-acetoxy-3,5-diene. This conversion is accomplished by treating the dione with acetic anhydride in the presence of a catalytic amount of an acid such as p-toluenesulfonic acid followed by the addition of pyridine, or the conversion can be accomplished by reacting the dione with an excess of acetic anhydride and a catalytic amount of 70% aqueous perchloric acid using ethyl acetate as the solvent followed by neutralization with sodium carbonate. The 3-acetoxy-3,5-diene is then treated with calcium borohydride in ethanol at -15° C. to give the desired Δ5 -diol. Subsequent treatment of the diol with an anhydride, such as acetic anhydride, gives the corresponding diacetate.
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3-acetoxy-3,5-diene
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2β,19-(ethylene)androst-4-ene-3,17-dione
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3-acetoxy-3,5-diene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic anhydride-13C4
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